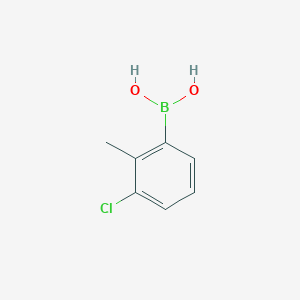
Ácido 3-cloro-2-metilfenilborónico
Descripción general
Descripción
3-Chloro-2-methylphenylboronic acid (3-CMPBA) is a synthetic organic compound with a wide range of applications in biochemical and physiological research. It is a valuable tool for scientists to study the mechanism of action of various compounds, as well as to understand how these compounds interact with other molecules. In addition, 3-CMPBA is used to synthesize other compounds and can be used in various lab experiments.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado Suzuki–Miyaura
Ácido 3-cloro-2-metilfenilborónico: es un reactivo valioso en las reacciones de acoplamiento cruzado Suzuki–Miyaura, las cuales son cruciales para la formación de enlaces carbono-carbono en la síntesis orgánica . Esta reacción es ampliamente aplicada debido a sus condiciones suaves y la estabilidad de los reactivos organoborónicos. El compuesto puede ser utilizado para introducir grupos cloro-metilfenilo en varios marcos moleculares, mejorando la diversidad de estructuras químicas accesibles para los productos farmacéuticos y la ciencia de materiales.
Aplicaciones de detección
La parte de ácido borónico del This compound interactúa con dioles y bases de Lewis, lo que lo hace útil en aplicaciones de detección . Puede incorporarse en sensores que detectan azúcares u otras moléculas biológicas con grupos diol, ayudando en el diagnóstico y el seguimiento de enfermedades como la diabetes.
Etiquetado biológico y modificación de proteínas
Debido a su reactividad con los dioles, This compound puede utilizarse para el etiquetado biológico y la modificación de proteínas . Esta aplicación es crucial en bioquímica para el seguimiento y análisis de procesos biológicos, así como en el desarrollo de terapias dirigidas.
Tecnologías de separación
La capacidad del compuesto para formar enlaces covalentes reversibles con dioles le permite ser utilizado en tecnologías de separación . Puede utilizarse en cromatografía para separar mezclas complejas en base a la presencia de compuestos que contienen dioles, mejorando la pureza de las preparaciones químicas.
Desarrollo de terapias
This compound: tiene aplicaciones potenciales en el desarrollo de terapias . Su grupo de ácido borónico puede interactuar con enzimas y otros objetivos biológicos, lo que lleva al descubrimiento de nuevos fármacos con mayor eficacia y selectividad.
Ciencia de materiales
En ciencia de materiales, This compound puede utilizarse para crear nuevos polímeros y materiales optoelectrónicos . Su incorporación en los materiales puede impartir propiedades únicas como la fluorescencia o la conductividad, las cuales son valiosas en el desarrollo de tecnologías avanzadas.
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Chloro-2-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Chloro-2-methylphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17040 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-Chloro-2-methylphenylboronic acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of 3-Chloro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , could affect the compound’s action. Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which could influence its efficacy and stability
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The 3-Chloro-2-methylphenylboronic acid acts as a nucleophilic organic group that is transferred from boron to palladium during transmetalation .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-methylphenylboronic acid is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the 3-Chloro-2-methylphenylboronic acid undergoes transmetalation, transferring its boron-bound organic group to a palladium catalyst .
Propiedades
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313545-20-9 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

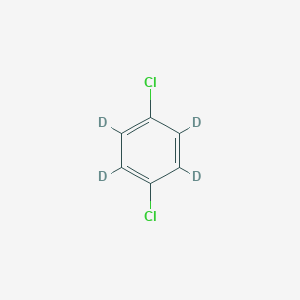


![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
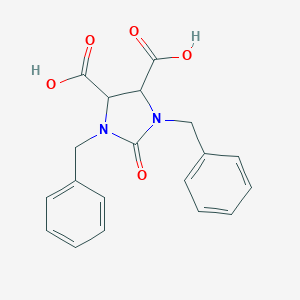
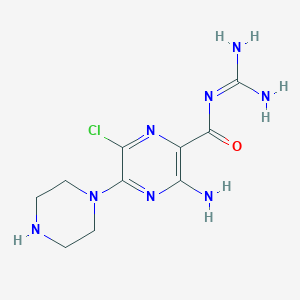

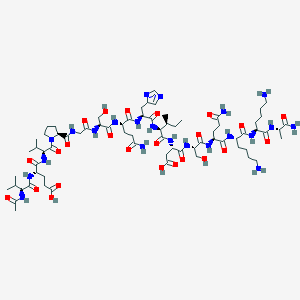




![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
